molecular formula C6H4BrNO2 B046134 1-Bromo-2-nitrobenzene CAS No. 577-19-5

1-Bromo-2-nitrobenzene

Cat. No. B046134
Key on ui cas rn: 577-19-5
M. Wt: 202.01 g/mol
InChI Key: ORPVVAKYSXQCJI-UHFFFAOYSA-N
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Patent
US04128588

Procedure details

Example 1 was repeated except phenylacetylene ##STR9## was employed as the sole alkyne (25 mmols); the amount of CuI was increased to 0.25 mmol; and the reaction temperature was increased to 56° C. After 24 hours, the bromonitrobenzene was totally converted, giving an 84% yield of phenyl-3-nitrophenylacetylene ##STR10## Example 16 shows that it is not predictable (when Ex. 16 is compared with Exs. 13-15) which charge stocks will react with which halogenated arenes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkyne
Quantity
25 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-:18])=[O:17]>[Cu]I>[C:1]1([C:7]#[C:8][C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:16]([O-:18])=[O:17])[CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Two
Name
alkyne
Quantity
25 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)[N+](=O)[O-]
Step Four
Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
56 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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